ethyl 4-(2-((2-phenyl-1H-indol-3-yl)thio)acetamido)benzoate
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Overview
Description
Ethyl 4-(2-((2-phenyl-1H-indol-3-yl)thio)acetamido)benzoate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an indole core, which is a significant heterocyclic system in natural products and drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-((2-phenyl-1H-indol-3-yl)thio)acetamido)benzoate typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Thioether Formation: The indole derivative is then reacted with a thiol compound to form the thioether linkage.
Amidation: The thioether is further reacted with an acylating agent to introduce the acetamido group.
Esterification: Finally, the benzoic acid derivative is esterified with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-((2-phenyl-1H-indol-3-yl)thio)acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
Ethyl 4-(2-((2-phenyl-1H-indol-3-yl)thio)acetamido)benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s indole core is known for its biological activity, making it useful in studying cellular processes.
Medicine: Indole derivatives have shown potential in treating various diseases, including cancer and infectious diseases.
Industry: The compound can be used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 4-(2-((2-phenyl-1H-indol-3-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The indole core can bind to various receptors and enzymes, modulating their activity.
Pathways Involved: The compound can influence signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Ethyl 4-(2-((2-phenyl-1H-indol-3-yl)thio)acetamido)benzoate can be compared with other indole derivatives:
Similar Compounds: Compounds such as 2-chloro-1-(2-phenyl-1H-indol-1-yl)ethanone and 4-(2-phenyl-1H-indol-1-yl)-1H-imidazol-2(5H)-one share structural similarities.
Properties
IUPAC Name |
ethyl 4-[[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3S/c1-2-30-25(29)18-12-14-19(15-13-18)26-22(28)16-31-24-20-10-6-7-11-21(20)27-23(24)17-8-4-3-5-9-17/h3-15,27H,2,16H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRXFYVAMKYUZNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=C(NC3=CC=CC=C32)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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